

The Toxicological Profile of Phenacemide in Early Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phenacemide

Cat. No.: B010339

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Introduction

Phenacemide (phenylacetylurea), marketed under the trade name Phenurone, was introduced in the late 1940s as a promising agent for the control of psychomotor epilepsy. However, its clinical use was soon curtailed by reports of severe and sometimes fatal toxic effects. This technical guide delves into the early toxicological studies of **Phenacemide**, providing a detailed overview of its preclinical safety profile as understood during its initial development. The information presented here is crucial for understanding the historical context of anticonvulsant drug toxicity and for informing modern drug development and safety assessment paradigms.

Acute Toxicity

Early investigations into the acute toxicity of **Phenacemide** were crucial in establishing its immediate safety profile and determining lethal dosage ranges in various animal models. These studies, primarily conducted in the late 1940s and early 1950s, laid the groundwork for subsequent subacute and chronic toxicity evaluations.

Quantitative Data on Acute Toxicity

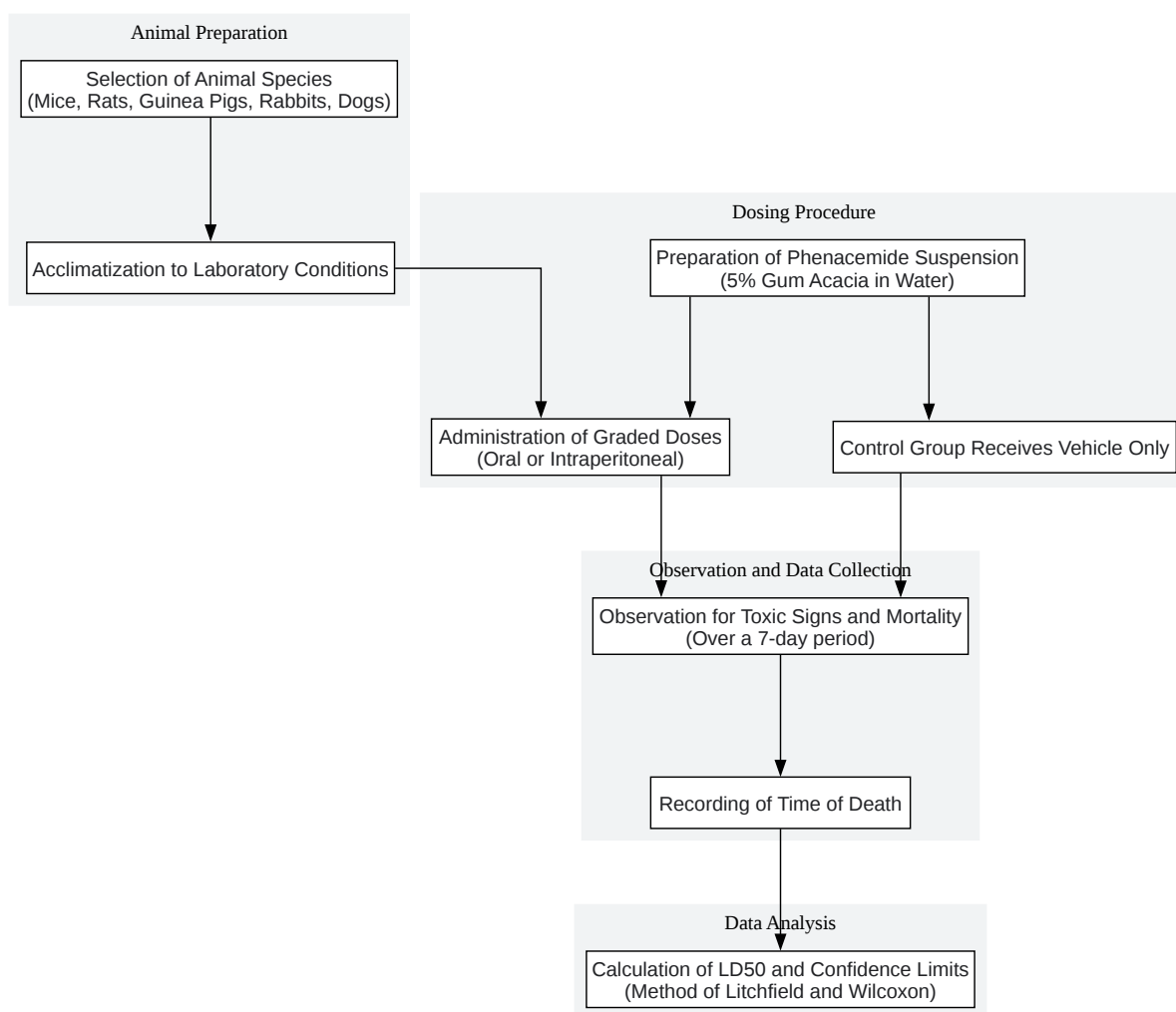
The median lethal dose (LD50) of **Phenacemide** was determined in several species, providing a quantitative measure of its acute toxicity. The following table summarizes the key findings from these early studies.

Species	Route of Administration	Vehicle	LD50 (mg/kg)	95% Confidence Limits (mg/kg)
Mouse	Oral	5% Gum Acacia	830	740 - 930
Mouse	Intraperitoneal	5% Gum Acacia	360	320 - 400
Rat	Oral	5% Gum Acacia	1000	850 - 1180
Rat	Intraperitoneal	5% Gum Acacia	340	300 - 380
Guinea Pig	Oral	5% Gum Acacia	300	250 - 360
Rabbit	Oral	5% Gum Acacia	500	380 - 650
Dog	Oral	Gelatin Capsule	>500	-

Experimental Protocols for Acute Toxicity Studies

The methodologies employed in these early acute toxicity studies were foundational to the then-nascent field of systematic toxicological evaluation.

Experimental Workflow for Acute Toxicity (LD50) Determination



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Figure 1: Workflow for LD50 determination of **Phenacemide**.

The general protocol involved the administration of graded single doses of **Phenacemide**, suspended in 5% gum acacia, to groups of animals. The animals were then observed for a period of 7 days for signs of toxicity and mortality. The LD50 values and their 95% confidence limits were calculated using the method of Litchfield and Wilcoxon. For dogs, the drug was administered in gelatin capsules.

Subacute and Chronic Toxicity

To understand the effects of repeated exposure to **Phenacemide**, subacute and chronic toxicity studies were conducted, primarily in rats and dogs. These studies were designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Quantitative Data from Subacute and Chronic Studies

The following tables summarize the key findings from these longer-term studies.

Subacute Toxicity in Rats (30-day study)

Dose (mg/kg/day, Oral)	Key Findings
100	No significant toxic effects observed.
200	Slight reduction in growth rate.
400	Significant growth retardation, liver and kidney enlargement, some mortality.

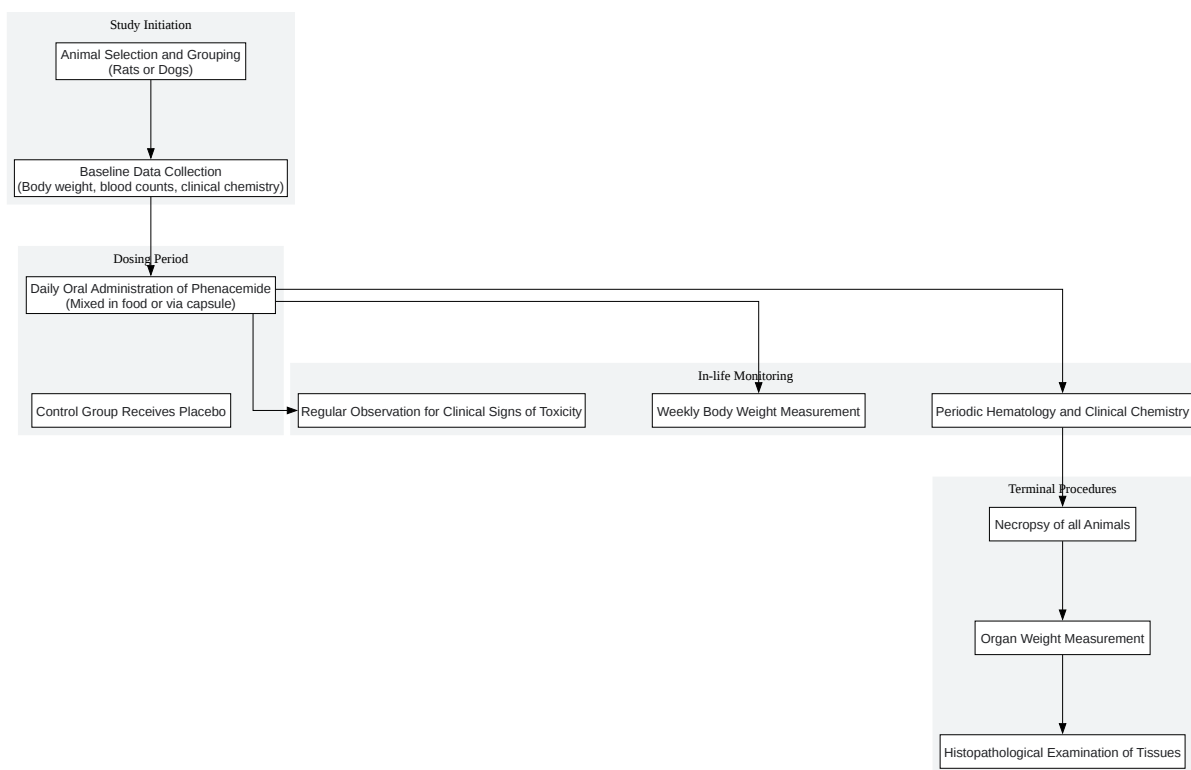
Chronic Toxicity in Dogs (6-month study)

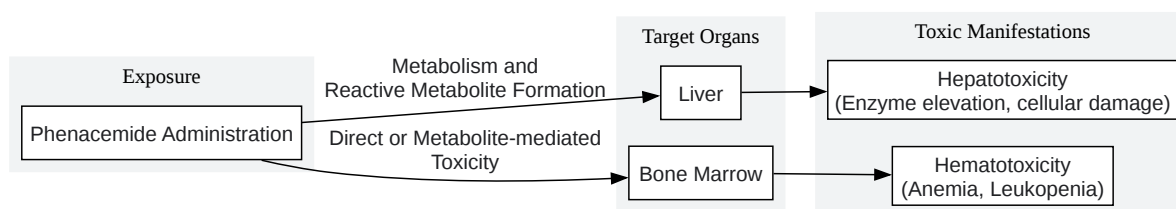
Dose (mg/kg/day, Oral)	Key Findings
25	No significant toxic effects observed.
50	Occasional mild liver function abnormalities (elevated alkaline phosphatase).
100	Consistent elevation of liver enzymes, evidence of mild liver damage on histopathology, some animals showed signs of bone marrow depression.

Experimental Protocols for Subacute and Chronic Toxicity Studies

The methodologies for these longer-term studies involved daily administration of **Phenacemide** and regular monitoring of various physiological and pathological parameters.

Experimental Workflow for Subacute and Chronic Toxicity Studies





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Phone: (601) 213-4426
Email: info@benchchem.com

